

Discovery and Synthesis of Tuberculosis Inhibitor 8: A Technical Overview

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Compound of Interest

Compound Name: *Tuberculosis inhibitor 8*

Cat. No.: *B15136905*

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Tuberculosis (TB), caused by *Mycobacterium tuberculosis* (M. tb), remains a significant global health threat, necessitating the discovery of novel therapeutics. A promising development in this area is the identification of a series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives that demonstrate potent activity against M. tb. This document provides a technical guide to the discovery and synthesis of a key compound in this series, designated as **Tuberculosis inhibitor 8** (also known as compound 3b).

Introduction to Tuberculosis Inhibitor 8

Tuberculosis inhibitor 8 is a 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivative. This compound is part of a larger series of molecules designed and synthesized to explore their antimycobacterial potential. It has demonstrated significant *in vitro* activity against both *Mycobacterium tuberculosis* and the closely related species *Mycobacterium marinum*.

Biological Activity

The series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives, including **Tuberculosis inhibitor 8**, has shown high efficacy in *in vitro* assays. The most active compounds in this series exhibit Minimum Inhibitory Concentration (MIC90) values generally in the range of 0.63 to 1.26 μM against both M. tb and M. marinum^{[1][2]}. For **Tuberculosis inhibitor 8** specifically, a high level of activity has been reported with a MIC90 of 0.69 μM against both strains^[3].

Compound	Target Organism	Assay	Activity (μM)
Tuberculosis inhibitor 8 (3b)	Mycobacterium tuberculosis	MIC90	0.69
Tuberculosis inhibitor 8 (3b)	Mycobacterium marinum	MIC90	0.69
Active Analogues	Mycobacterium tuberculosis	MIC90	0.63 - 1.26
Active Analogues	Mycobacterium marinum	MIC90	0.63 - 1.26

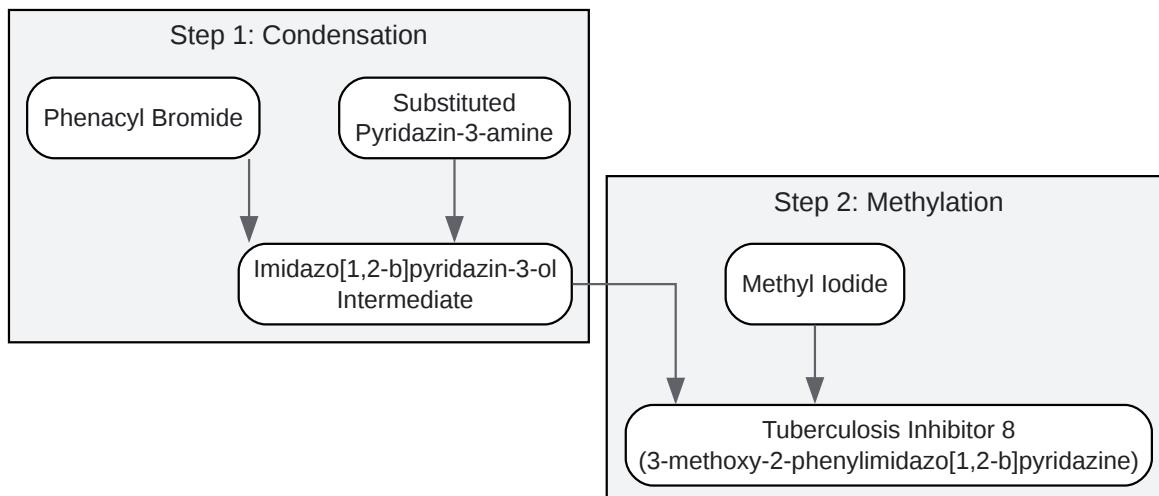
Table 1: In vitro activity of **Tuberculosis inhibitor 8** and its analogues.

Despite the promising in vitro results, in vivo studies in mice revealed that these compounds were inactive. This lack of in vivo efficacy has been attributed to a short metabolic half-life of less than 10 minutes, as determined by incubation with mouse liver microsomes[1][2]. The suspected metabolic pathway involves the oxidative cleavage of the imidazole moiety[1].

Synthesis

The synthesis of **Tuberculosis inhibitor 8** and its analogues follows a structured chemical pathway. The general approach involves the condensation of a substituted pyridazin-3-amine with a phenacyl bromide to form the core imidazo[1,2-b]pyridazine structure, followed by methylation.

Synthesis Workflow for Tuberculosis Inhibitor 8

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References

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